![molecular formula C18H18Cl2N2O5 B14009232 Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate] CAS No. 6942-00-3](/img/structure/B14009232.png)
Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential reactivity and interaction with different biological and chemical systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-(2-hydroxyethoxy)ethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound.
化学反応の分析
Types of Reactions
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated derivatives.
科学的研究の応用
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in synthetic chemistry to explore new reaction pathways and products.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
作用機序
The mechanism of action of 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects.
類似化合物との比較
Similar Compounds
- Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]
- 3-chlorophenyl isocyanate derivatives
Uniqueness
Compared to similar compounds, 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate stands out due to its specific structural configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in research and industrial applications.
特性
CAS番号 |
6942-00-3 |
|---|---|
分子式 |
C18H18Cl2N2O5 |
分子量 |
413.2 g/mol |
IUPAC名 |
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-13-3-1-5-15(11-13)21-17(23)26-9-7-25-8-10-27-18(24)22-16-6-2-4-14(20)12-16/h1-6,11-12H,7-10H2,(H,21,23)(H,22,24) |
InChIキー |
JCMRQWGIMATFIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOCCOC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


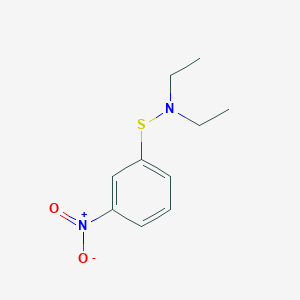
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
![(5-Fluoro-2-{[4'-(trifluoromethyl)-1,1'-biphenyl-4-yl]methoxy}phenyl)-acetonitrile](/img/structure/B14009169.png)
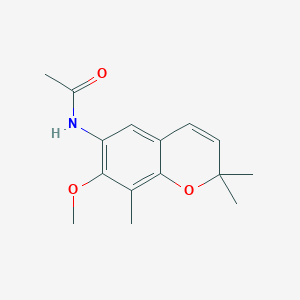
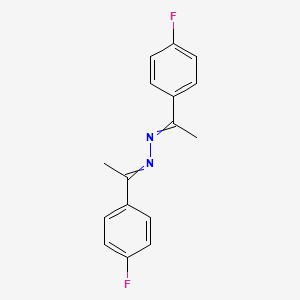
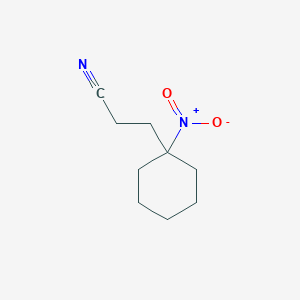
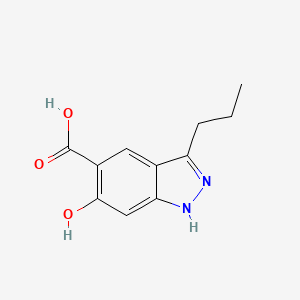
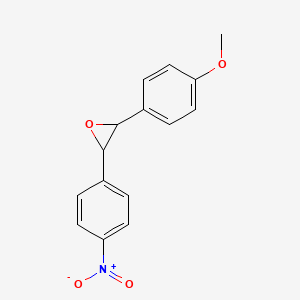
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
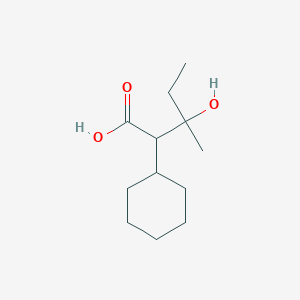
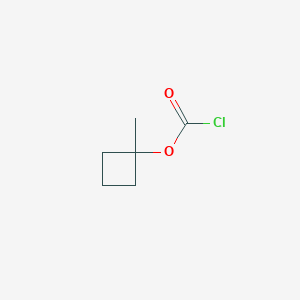
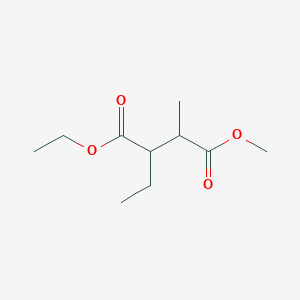
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
